4-Chloro-7-methylquinazoline

CDK7 Kinase Inhibition Quinazoline

4-Chloro-7-methylquinazoline (CAS 90272-83-6) is a privileged quinazoline scaffold for kinase drug discovery. The 4-chloro substituent enables efficient nucleophilic aromatic substitution (SNAr) for rapid SAR library generation, while the 7-methyl group modulates lipophilicity and target binding. Demonstrates potent CDK7 inhibition (IC50 = 20 nM) and selective cytotoxicity in colorectal (HCT-116, IC50 = 12 µM) and glioblastoma (T98G, IC50 = 10 µM) models, while sparing MCF-7 (IC50 > 50 µM). Supplied with comprehensive analytical characterization (NMR, HPLC, GC) for batch-to-batch reproducibility. Ideal starting point for selective CDK7 inhibitor programs and target-based screening campaigns.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 90272-83-6
Cat. No. B1591800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methylquinazoline
CAS90272-83-6
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC=N2)Cl
InChIInChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3
InChIKeyOCHWJELTXIZAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Chloro-7-methylquinazoline (CAS 90272-83-6) is the Preferred Quinazoline Scaffold for Kinase Inhibitor and Anticancer Research


4-Chloro-7-methylquinazoline (CAS 90272-83-6) is a heterocyclic organic compound with the molecular formula C9H7ClN2, characterized by a quinazoline core bearing a chlorine atom at the 4-position and a methyl group at the 7-position . This specific substitution pattern is a privileged scaffold in medicinal chemistry, widely used for developing kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as EGFR and HER2, as well as cyclin-dependent kinases (CDKs) like CDK7 [1][2]. The compound serves as a crucial intermediate in the synthesis of more complex derivatives and is valued for its ability to undergo further functionalization at the reactive 4-chloro position [3].

The Critical Impact of the 4-Chloro-7-Methyl Substitution Pattern on Biological Activity and Selectivity


Generic substitution among quinazoline derivatives is not feasible due to the profound impact of subtle structural changes on biological activity, selectivity, and physicochemical properties. The 4-chloro substituent is a key reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amines for structure-activity relationship (SAR) exploration, while the 7-methyl group modulates electronic distribution and lipophilicity, which are critical for kinase binding and cellular permeability [1]. As highlighted in SAR studies, even minor modifications at these positions can shift a compound from being a potent EGFR inhibitor to a CDK7 inhibitor, or render it inactive [2]. The following quantitative evidence demonstrates exactly how and why 4-Chloro-7-methylquinazoline differentiates from its closest analogs.

Quantitative Differentiation of 4-Chloro-7-methylquinazoline (CAS 90272-83-6) from Analogs: A Procurement-Focused Evidence Review


4-Chloro-7-methylquinazoline Demonstrates Nanomolar CDK7 Inhibition, a Key Differentiator from EGFR-Targeting Analogs

4-Chloro-7-methylquinazoline exhibits a potent inhibitory activity against Cyclin-dependent kinase 7 (CDK7) with an IC50 of 20 nM [1]. This activity is a key differentiator from analogs that are primarily optimized for EGFR/HER2 inhibition, such as the 6-substituted derivative compound 5c, which shows an IC50 of 2.6 nM against EGFR but is not reported for CDK7 activity [2].

CDK7 Kinase Inhibition Quinazoline

Differential Cytotoxicity Profile: 4-Chloro-7-methylquinazoline Shows Selective Activity Against Colorectal and Glioblastoma Cell Lines Over Breast Cancer Cells

4-Chloro-7-methylquinazoline exhibits a distinct and quantifiable selectivity profile across a panel of cancer cell lines. It shows significant inhibition of HCT-116 (colorectal) cells with an IC50 of 12 µM and activity against T98G (glioblastoma) cells with an IC50 of 10 µM, but no significant activity against MCF-7 (breast) cells (IC50 > 50 µM) . This contrasts with a related 4-chloro substituted analog (7b) which showed IC50 values of 6.45 µM against MCF-7 and 7.46 µM against Hela cells, demonstrating a different selectivity pattern [1].

Cytotoxicity Cell Line Panel Anticancer

Optimized Lipophilicity (LogP = 2.59) and Low Aqueous Solubility (0.073 g/L) Define Its Physicochemical Niche

4-Chloro-7-methylquinazoline has a calculated partition coefficient (LogP) of 2.59160 [1] and a predicted aqueous solubility of 0.073 g/L (0.41 mM) at 25°C . This combination of moderate lipophilicity and low aqueous solubility is a direct consequence of the 4-chloro and 7-methyl substitution pattern. In contrast, the unsubstituted quinazoline core is more hydrophilic, and the addition of polar groups (e.g., -OMe, -OH) in SAR studies drastically alters solubility and plasma protein binding, as seen with 4-substituted analogs which had PBS solubility <1 µM [2].

Physicochemical Properties Lipophilicity Solubility

Well-Defined Synthetic Route and High Purity Availability (95-98%) Ensure Reproducible Research Outcomes

A reliable synthetic route for 4-Chloro-7-methylquinazoline is described in patent US2004/102450 A1, involving the reaction of 7-methyl-3H-quinazolin-4-one with phosphorus oxychloride in toluene at 80°C for 4 hours, yielding a white solid after purification . The compound is commercially available with a standard purity of 95% from major suppliers like Sigma-Aldrich and Bide Pharm, with many vendors offering up to 98% purity and providing certificates of analysis including NMR, HPLC, and GC data . This is in contrast to many custom analogs which may lack established synthetic protocols or rigorous quality control.

Synthesis Purity Quality Control

4-Chloro-7-methylquinazoline's Structural Uniqueness Confers Distinct Reactivity Compared to Dichloro or Unsubstituted Analogs

A direct structural comparison reveals that 4-Chloro-7-methylquinazoline is uniquely positioned among its closest analogs. It differs from 4-Chloroquinazoline, which lacks the 7-methyl group, and from 7-Methylquinazoline, which lacks the 4-chloro group . It also contrasts with 4,7-Dichloroquinazoline, which contains an additional chlorine atom at the 7-position instead of a methyl group . The presence of the methyl group in 4-Chloro-7-methylquinazoline increases electron density on the quinazoline ring, making the 4-chloro position less reactive in SNAr reactions compared to 4,7-Dichloroquinazoline, but more so than 4-Chloroquinazoline. This tunable reactivity is a key advantage for chemoselective derivatization.

Chemical Reactivity Structural Comparison Building Block

Optimized Research and Industrial Applications for 4-Chloro-7-methylquinazoline (CAS 90272-83-6) Based on Quantitative Evidence


Lead Optimization for Selective CDK7 Kinase Inhibitors

Given its potent CDK7 inhibitory activity (IC50 = 20 nM) [1], 4-Chloro-7-methylquinazoline is an ideal starting scaffold for medicinal chemistry programs focused on developing selective CDK7 inhibitors for cancer therapy. The 4-chloro position serves as a convenient handle for introducing diverse amine-containing fragments to optimize potency, selectivity, and pharmacokinetic properties, while the 7-methyl group can be further functionalized (e.g., via bromination) to explore additional SAR vectors [2].

Chemical Probe for Investigating Differential Cancer Cell Sensitivity

The compound's selective cytotoxicity profile—active against HCT-116 (IC50 = 12 µM) and T98G (IC50 = 10 µM) but not MCF-7 (IC50 > 50 µM) —makes it a valuable tool for probing the molecular basis of differential sensitivity in colorectal and glioblastoma cancers versus breast cancer. Researchers can use it to identify biomarkers or pathways that confer sensitivity or resistance in these specific cancer types.

Synthesis of Complex Quinazoline Libraries via SNAr Chemistry

The reactive 4-chloro group in 4-Chloro-7-methylquinazoline is a well-established site for nucleophilic aromatic substitution (SNAr) reactions [3]. Its moderate reactivity, balanced by the electron-donating 7-methyl group, allows for chemoselective derivatization without the need for harsh conditions. This makes it a preferred building block for generating diverse libraries of 4-aminoquinazoline derivatives for high-throughput screening in kinase inhibitor and other target-based drug discovery campaigns.

Quality Control and Analytical Reference Standard

With a defined synthetic route, high commercial purity (95-98%), and comprehensive analytical characterization available (NMR, HPLC, GC) , 4-Chloro-7-methylquinazoline serves as a reliable reference standard for method development and quality control in pharmaceutical manufacturing, particularly for processes involving quinazoline-based active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.